3,4-bis[(2-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-bis[(2-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves the reaction of 2-fluorobenzyl alcohol with a suitable chromenone precursor under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3,4-bis[(2-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
3,4-bis[(2-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-bis[(2-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- 5,7-bis[(2-fluorobenzyl)oxy]-2-phenyl-4H-chromen-4-one
- 7,9-bis[(4-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Uniqueness
3,4-bis[(2-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern and the presence of fluorine atoms, which can significantly influence its chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H22F2O4 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
3,4-bis[(2-fluorophenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C27H22F2O4/c28-22-11-5-1-7-17(22)15-31-24-14-13-20-19-9-3-4-10-21(19)27(30)33-25(20)26(24)32-16-18-8-2-6-12-23(18)29/h1-2,5-8,11-14H,3-4,9-10,15-16H2 |
InChI Key |
REUPYUDXQGXDKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C(=C(C=C3)OCC4=CC=CC=C4F)OCC5=CC=CC=C5F)OC2=O |
Origin of Product |
United States |
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